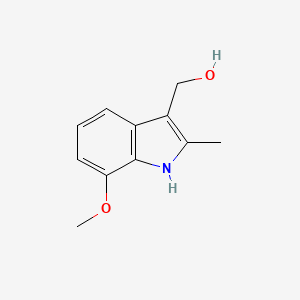

(7-甲氧基-2-甲基-1H-吲哚-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation of the indole ring, followed by various other reactions . For example, a related compound, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, was synthesized by N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis .科学研究应用

过渡金属催化的甲醇利用

甲醇作为可持续的原料,用于合成增值化学品、药品和材料。它被用作碳-碳、碳-氮和碳-氧键形成中的 C1 来源,这对于合成大量天然产物和化学品中发现的 C-、N- 和 O-甲基化产物至关重要。这突出了甲醇及其衍生物在有机合成和药物发现中的重要性 (Natte et al., 2017)。

甲醇中的有机杂质

研究了甲醇中的有机杂质对酸性微孔催化剂上表面甲氧基形成烃类化合物的影响,表明痕量有机杂质不控制伯烃的形成。这项研究表明了在催化和烃类生产中使用甲醇及其衍生物的潜力 (Jiang et al., 2006)。

甲醇作为催化中的“智能”分子

甲醇被认为是用于探测金属氧化物催化剂(如二氧化铈纳米晶体)表面位点的“智能”分子。它的吸附和解吸行为提供了对表面位点性质的见解,这对于理解和改进催化剂设计很有价值 (Wu et al., 2012)。

甲醇制烯烃工艺

酸性沸石上的甲醇制烯烃 (MTO) 工艺展示了甲醇衍生物在理解烃类生产中初始 C-C 键形成方面至关重要的作用。这项研究提供了对表面甲氧基物种的反应性和它们在 MTO 过程中的作用的见解,为化学合成和催化提供了视角 (Wang et al., 2003)。

基于甲醇的工业生物技术

甲醇是化工行业的基本组成部分,突出了其作为替代碳源开发具有经济竞争力的基于甲醇的生物过程的潜力。基因工程和甲基营养细菌代谢的进展强调了甲醇在生物技术中的作用 (Schrader et al., 2009)。

作用机制

Target of Action

Indole derivatives, such as (7-methoxy-2-methyl-1H-indol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the expression of various signal transduction pathways regulating genes involved in inflammation .

Result of Action

Indole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

生化分析

Biochemical Properties

The biochemical properties of (7-methoxy-2-methyl-1H-indol-3-yl)methanol are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to interact with various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . These interactions suggest that (7-methoxy-2-methyl-1H-indol-3-yl)methanol may play a role in biochemical reactions related to inflammation and immune response.

Cellular Effects

(7-methoxy-2-methyl-1H-indol-3-yl)methanol has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .

Molecular Mechanism

The molecular mechanism of action of (7-methoxy-2-methyl-1H-indol-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been predicted to exert its effects at the molecular level through the inhibition of reactive oxygen species (ROS) and inflammation .

Temporal Effects in Laboratory Settings

It is known that this compound has the potential to influence long-term cellular function .

Dosage Effects in Animal Models

The effects of (7-methoxy-2-methyl-1H-indol-3-yl)methanol vary with different dosages in animal models . For instance, it has been used in rodent models to investigate its protective effects against organ damage induced by the anticancer drug cisplatin .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, suggesting its involvement in complex metabolic processes .

Transport and Distribution

The transport and distribution of (7-methoxy-2-methyl-1H-indol-3-yl)methanol within cells and tissues are yet to be fully characterized. Its interactions with various biomolecules suggest that it may be transported and distributed via specific transporters or binding proteins .

属性

IUPAC Name |

(7-methoxy-2-methyl-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDVIRQBJDTAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)OC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2877127.png)

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)

![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2877143.png)

![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)